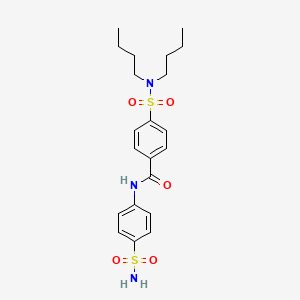
4-(N,N-dibutylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(N,N-dibutylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide, also known as DBIBB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DBIBB is a sulfonamide derivative that has been synthesized and studied extensively for its pharmacological properties.
Applications De Recherche Scientifique
1. Inhibitor of Human Carbonic Anhydrase Isoforms The compound has been synthesized and studied for its inhibitory activity against human carbonic anhydrase (hCA) isoforms I, II, IX, and XII . These isoforms are involved in various physiological and pathological processes, including gluconeogenesis, lipogenesis, ureagenesis, tumorigenicity, and the growth and virulence of pathogens .
Antiglaucoma Effects
The compound has been found to have effective carbonic anhydrase inhibitory action and antiglaucoma effects . Glaucoma is a group of eye conditions that damage the optic nerve, which is vital for good vision. This damage is often caused by an abnormally high pressure in your eye, and this compound could potentially help in treating this condition .
Metal Ion Binding
The compound has been found to have a biochemical function of metal ion binding . This property can be useful in various biochemical and biophysical research applications .
Regulation of Chloride Transport
The compound has been associated with the biological process of regulation of chloride transport . This could have potential implications in the treatment of diseases related to chloride transport, such as cystic fibrosis .
Cellular Component Extracellular Exosome
The compound has been associated with the cellular component of extracellular exosomes . Exosomes are small vesicles that are involved in cell-to-cell communication, and this compound could potentially be used in research related to exosome biology .
Alpha Carbonic Anhydrase Domain
The compound has been associated with the alpha carbonic anhydrase domain . This could potentially be useful in the study of the structure and function of carbonic anhydrases .
Propriétés
IUPAC Name |
4-(dibutylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O5S2/c1-3-5-15-24(16-6-4-2)31(28,29)20-11-7-17(8-12-20)21(25)23-18-9-13-19(14-10-18)30(22,26)27/h7-14H,3-6,15-16H2,1-2H3,(H,23,25)(H2,22,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFRTVARWBYXPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

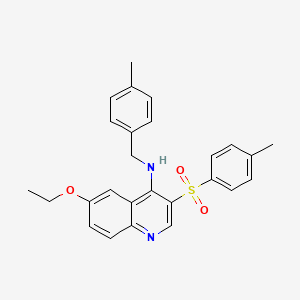
![3-Azabicyclo[3.2.2]nonane hydrochloride](/img/structure/B2399712.png)
![4-[(2,6-Dichloropyrimidin-4-yl)amino]cyclohexan-1-ol](/img/structure/B2399713.png)
![1-Benzoyl-3-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)azepan-2-one](/img/structure/B2399715.png)
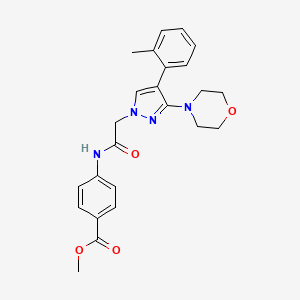
![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2399717.png)
![(Z)-4-(2-(1H-benzo[d]imidazol-2-yl)-1-hydroxyvinyl)-6-chlorobenzene-1,3-diol](/img/structure/B2399723.png)
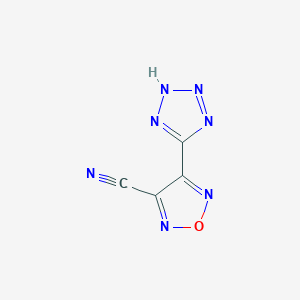
![2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2399726.png)
![1,4-dioxa-8-azaspiro[4.5]decan-8-yl(1-(6-thiomorpholinopyrimidin-4-yl)-1H-imidazol-4-yl)methanone](/img/structure/B2399727.png)

![4-(4-chlorophenyl)-1-(5H-pyrimido[5,4-b]indol-4-yl)-1H-pyrazol-3-amine](/img/structure/B2399730.png)
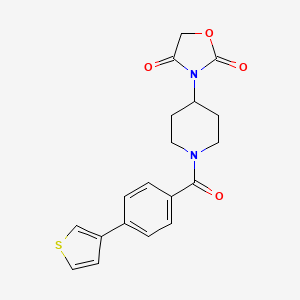
![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2399734.png)